(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
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Overview
Description
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with a complex structure that incorporates elements of both the pyridine ring and the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine typically involves a multi-step process:
Alkylation of Pyridine: : The starting material is pyridine, which undergoes alkylation to introduce the 1-(pyridin-3-yl)ethyl moiety.
Addition of the Amine Group: : The next step involves the introduction of the amine group to form the complete structure. This can be achieved through various amination reactions under controlled conditions.
Industrial Production Methods
For industrial production, optimized methods include:
Catalytic Hydrogenation: : Utilizing catalysts such as palladium or nickel to facilitate the reaction under milder conditions.
Continuous Flow Synthesis: : Implementing flow chemistry techniques to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: : Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Various nucleophiles under basic conditions.
Major Products Formed
Oxides: : During oxidation.
Amines: : From reduction processes.
Substituted Derivatives: : Via nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal-catalyzed reactions.
Synthesis: : Intermediate for complex organic synthesis.
Biology
Bioconjugation: : For labeling biomolecules in studies.
Medicine
Pharmaceuticals: : Potential use in drug development due to its biological activity.
Industry
Material Science: : Component in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism
The activity of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is mediated through its interaction with biological molecules, often involving hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
It can target specific enzymes or receptors in biological systems, leading to modulation of pathways involved in cell signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2-Methylprop-2-en-1-yl)amine: : Lacks the pyridin-3-yl group.
[1-(Pyridin-3-yl)ethyl]amine: : Similar but without the 2-methylprop-2-en-1-yl moiety.
N-Methyl-1-(pyridin-3-yl)ethylamine: : Contains a methyl group instead of the 2-methylprop-2-en-1-yl group.
Uniqueness
What sets (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine apart is its dual functional groups, which impart unique reactivity and application potential across various fields.
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Properties
IUPAC Name |
2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKQQKHDHNINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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